molecular formula CH2MnO2 B1598919 Manganese(II) formate CAS No. 3251-96-5

Manganese(II) formate

Cat. No.: B1598919
CAS No.: 3251-96-5
M. Wt: 100.963 g/mol
InChI Key: HYFPVPNWNRFTMP-UHFFFAOYSA-N
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Description

Manganese(II) formate, also known as manganese diformate, is an inorganic compound with the chemical formula ( \text{Mn(HCO}_2\text{)}_2 ). It is a salt formed by the reaction of manganese with formic acid. This compound is known for its crystalline structure and is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) formate can be synthesized through several methods. One common approach involves the reaction of manganese(II) carbonate with formic acid: [ \text{MnCO}_3 + 2\text{HCOOH} \rightarrow \text{Mn(HCO}_2\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Another method involves the direct reaction of manganese(II) oxide with formic acid under controlled conditions: [ \text{MnO} + 2\text{HCOOH} \rightarrow \text{Mn(HCO}_2\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting manganese(II) chloride with sodium formate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to manganese(III) or manganese(IV) compounds under specific conditions.

    Reduction: It can be reduced to manganese metal or lower oxidation states using strong reducing agents.

    Substitution: The formate ions can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Manganese dioxide (( \text{MnO}_2 ))

    Reduction: Manganese metal (( \text{Mn} ))

    Substitution: Various manganese-ligand complexes

Scientific Research Applications

Manganese(II) formate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of manganese-based metal-organic frameworks (MOFs) and other coordination compounds.

    Biology: this compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

    Industry: It is used in the production of catalysts, pigments, and other industrial chemicals

Mechanism of Action

Manganese(II) formate exerts its effects primarily through its role as a source of manganese ions (( \text{Mn}^{2+} )). These ions can act as cofactors for various enzymes, facilitating biochemical reactions. For example, manganese ions are essential for the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage. The formate ions can also participate in redox reactions, further influencing the compound’s reactivity .

Comparison with Similar Compounds

  • Manganese(II) chloride (( \text{MnCl}_2 ))
  • Manganese(II) sulfate (( \text{MnSO}_4 ))
  • Manganese(II) acetate (( \text{Mn(CH}_3\text{COO)}_2 ))

Comparison: Manganese(II) formate is unique due to its formate ligands, which can participate in specific redox and substitution reactions not typically seen with chloride, sulfate, or acetate ligands. This makes this compound particularly useful in the synthesis of metal-organic frameworks and other coordination compounds .

Properties

IUPAC Name

formic acid;manganese
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFPVPNWNRFTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O.[Mn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2MnO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954244
Record name Formic acid--manganese (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.963 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14998-38-0, 3251-96-5
Record name Formic acid, manganese salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14998-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Manganese diformate
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Record name NSC112235
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112235
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Record name Formic acid--manganese (1/1)
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Record name Manganese diformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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